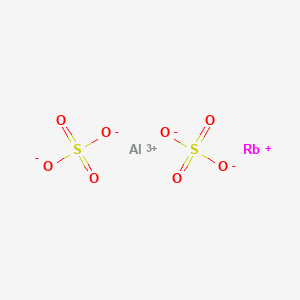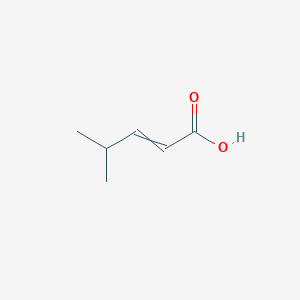
Propyl 2-aminoacetate Hydrochloride
Overview
Description
Propyl 2-aminoacetate hydrochloride, also known as propylglycine hydrochloride, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of glycine, an amino acid that plays a crucial role in the human body. Propylglycine hydrochloride has been synthesized using several methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
1. Pharmacological Evaluation in Cardiac and Coronary Applications
Propyl 2-aminoacetate Hydrochloride derivatives, specifically 2-n-propyl and 2-n-butyl aminoindene hydrochlorides, have been studied for their pharmacological actions on cardiac and coronary systems. These compounds demonstrate concentration-dependent relaxation of potassium-contracted strips of bovine extramural coronary vessels. Additionally, they can increase coronary flow in isolated rabbit hearts, indicating potential applications in treating ischemic heart disease due to their coronary dilation and negative inotropic effects (Piascik, Rahwan & Witiak, 1979).
2. Synthesis for Isotopomers in Radiopharmaceuticals
Research has been conducted on synthesizing isotopomers of 1-amino-2-propanol hydrochloride, a compound closely related to this compound. This synthesis involves coupling reactions and reduction processes, indicating its relevance in creating labeled compounds for radiopharmaceutical applications (Iida, Nakajima & Kajiwara, 2008).
3. Role in Synthesis of Heterocyclic Substances and Antimicrobial Activity
Derivatives of this compound, such as 2-arylhydrazononitriles, are key in synthesizing a wide variety of heterocyclic substances. These synthesized substances demonstrate promising antimicrobial activities against various bacterial strains and yeast, highlighting their potential in the development of new antimicrobial agents (Behbehani, Ibrahim, Makhseed & Mahmoud, 2011).
4. Physiologically Based Pharmacokinetic Modeling
FTY720, a compound related to this compound, has been the subject of physiologically based pharmacokinetic modeling. This research provides insights into the distribution and metabolism of such compounds in various organs, which is crucial for understanding their pharmacokinetics in clinical applications, such as multiple sclerosis and organ transplant rejection (Meno-Tetang et al., 2006).
Mechanism of Action
Target of Action
Considering its structural similarity to glycine, it may interact with glycine receptors or other proteins that recognize glycine .
Mode of Action
Glycine, a structurally similar compound, acts as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the n-methyl-d-aspartic acid (nmda) receptors, along with glutamate . It’s plausible that Propyl 2-aminoacetate Hydrochloride might have similar interactions.
Biochemical Pathways
Glycine is involved in several metabolic functions, antioxidative reactions, and neurological functions . It’s also required to synthesize collagen, purines, creatinine, heme, and other amino acids like serine and glutathione .
Result of Action
Considering its structural similarity to glycine, it might have similar effects, such as anti-inflammatory, cytoprotective, and immunomodulatory properties .
Safety and Hazards
Properties
IUPAC Name |
(2-oxo-2-propoxyethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-2-3-8-5(7)4-6;/h2-4,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBMNSABUROTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13049-01-9 | |
| Record name | Glycine, propyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13049-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl aminoacetate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013049019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl aminoacetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















